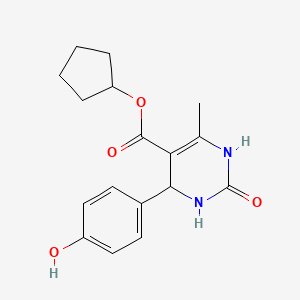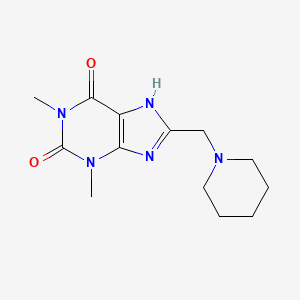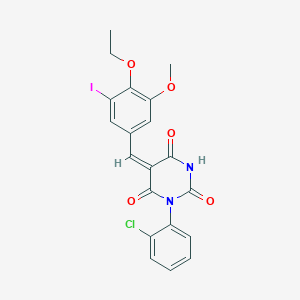![molecular formula C20H20N4O4S3 B5182529 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide] CAS No. 425372-95-8](/img/structure/B5182529.png)
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide], commonly known as MTDT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTDT is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of MTDT is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. MTDT has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MTDT has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. MTDT has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, MTDT has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
MTDT has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. MTDT is also stable under normal laboratory conditions and can be stored for long periods without any deterioration in its activity. However, one limitation of MTDT is that it is relatively insoluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on MTDT. One potential application of MTDT is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MTDT has been shown to exhibit neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Another potential application of MTDT is in the treatment of inflammatory bowel disease. MTDT has been shown to reduce inflammation in animal models of colitis and may be useful in the treatment of this condition. Finally, MTDT may also have potential applications in the field of agriculture, as it has been shown to possess antimicrobial and antifungal activities and may be useful in the development of new crop protection agents.
Conclusion:
In conclusion, MTDT is a synthetic compound that has potential applications in various fields. It possesses antimicrobial, antifungal, anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. MTDT has been shown to inhibit various enzymes and signaling pathways, and may be useful in the treatment of several diseases. While there are limitations to its use, MTDT has several advantages for lab experiments and may be useful in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of MTDT and its potential applications in various fields.
合成法
MTDT can be synthesized by the reaction of 2-(2-methoxyphenyl)acetic acid hydrazide with carbon disulfide and sodium hydroxide, followed by reaction with thionyl chloride and 2-amino-1,3,4-thiadiazole. The resulting product is then reacted with 2-(2-methoxyphenyl)acetyl chloride to obtain MTDT.
科学的研究の応用
MTDT has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, anticancer, and anti-inflammatory activities. MTDT has also been shown to exhibit neuroprotective and antioxidant properties. In addition, MTDT has been studied for its potential use in the treatment of diabetes and obesity.
特性
IUPAC Name |
2-[[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S3/c1-27-15-9-5-3-7-13(15)21-17(25)11-29-19-23-20(31-24-19)30-12-18(26)22-14-8-4-6-10-16(14)28-2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWWLESRFNEIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-{[2-(2-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
CAS RN |
425372-95-8 |
Source


|
| Record name | 2-[(3-{[2-(2-METHOXYANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)

![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)

![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)
